4-Cycloheptylbutanoic acid

Beschreibung

BenchChem offers high-quality 4-Cycloheptylbutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cycloheptylbutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

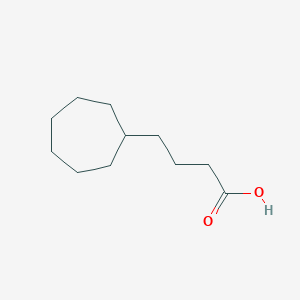

Structure

3D Structure

Eigenschaften

Molekularformel |

C11H20O2 |

|---|---|

Molekulargewicht |

184.27 g/mol |

IUPAC-Name |

4-cycloheptylbutanoic acid |

InChI |

InChI=1S/C11H20O2/c12-11(13)9-5-8-10-6-3-1-2-4-7-10/h10H,1-9H2,(H,12,13) |

InChI-Schlüssel |

YLIATKAZHYMRHE-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCCC(CC1)CCCC(=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Strategic Synthesis of 4-Cycloheptylbutanoic Acid: A Guide for Core Moiety Construction

An In-depth Technical Guide for Drug Development Professionals

Abstract

4-Cycloheptylbutanoic acid represents a valuable lipophilic building block for drug discovery, incorporating a seven-membered carbocycle that can impart unique conformational properties to pharmacologically active agents. This guide provides a comprehensive overview of robust and scalable synthetic strategies for its preparation. We will move beyond simple procedural lists to dissect the underlying chemical logic, enabling researchers to select and optimize the most suitable pathway for their specific research and development objectives. The methodologies discussed include classical organometallic approaches, enolate alkylation strategies, and modern catalytic transformations, each evaluated for efficiency, scalability, and practicality.

Introduction: The Rationale for Cycloheptyl Moieties in Drug Design

The cycloheptyl group is an increasingly relevant scaffold in medicinal chemistry. Its larger, more flexible ring system compared to cyclohexyl or cyclopentyl analogues offers a distinct three-dimensional profile. This can facilitate novel binding interactions with protein targets, improve pharmacokinetic properties by increasing lipophilicity, and provide a scaffold that is less susceptible to metabolic degradation. 4-Cycloheptylbutanoic acid serves as a key intermediate, providing a handle for amide coupling, esterification, or further functional group transformations. This document outlines four primary retrosynthetic approaches to this target molecule.

Retrosynthetic Analysis and Strategic Overview

A logical disconnection of the target molecule, 4-cycloheptylbutanoic acid, reveals several strategic bond formations that form the basis of our discussion. The primary disconnections are at the C3-C4, C1-C2, and C-H/C=C bonds, leading to distinct synthetic paradigms.

Caption: Retrosynthetic analysis of 4-cycloheptylbutanoic acid.

This analysis logically guides us to four distinct and reliable synthetic strategies, each with its own set of advantages and experimental considerations.

Method 1: Grignard Reagent Carboxylation

This classic and highly reliable method builds the carboxylic acid moiety directly through the nucleophilic attack of an organomagnesium (Grignard) reagent on carbon dioxide.[1][2] The key is the preparation of the appropriate cycloheptyl-containing Grignard reagent.

Causality: The high polarity of the carbon-magnesium bond renders the carbon atom strongly nucleophilic and basic.[3] This allows it to attack the electrophilic carbon of CO₂, a robust and inexpensive C1 source.[4][5] The reaction must be conducted under strictly anhydrous conditions, as any protic solvent (like water) will instantly quench the Grignard reagent by protonation, forming an alkane.[3][4]

Experimental Workflow

Caption: Workflow for Grignard carboxylation synthesis.

Detailed Protocol

-

Apparatus Setup: Assemble a three-necked round-bottom flask, oven-dried and cooled under a stream of dry nitrogen or argon. Equip it with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Grignard Reagent Formation: Place magnesium turnings in the flask. Add a solution of 3-cycloheptylpropyl bromide in anhydrous diethyl ether or THF to the dropping funnel. Add a small portion of the halide solution to the magnesium and warm gently to initiate the reaction. Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for 30-60 minutes to ensure complete formation of the Grignard reagent.[4]

-

Carboxylation: In a separate flask, create a slurry of crushed dry ice (solid CO₂) in anhydrous ether. Slowly pour the prepared Grignard solution onto the dry ice slurry with vigorous stirring.[6]

-

Workup and Isolation: Once the addition is complete and the mixture has warmed to room temperature, add aqueous hydrochloric acid (e.g., 3M HCl) to protonate the carboxylate salt and dissolve the magnesium salts. Transfer the mixture to a separatory funnel. Extract the aqueous layer with ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-cycloheptylbutanoic acid. Purification can be achieved by distillation or recrystallization.

Method 2: Malonic Ester Synthesis

The malonic ester synthesis is a versatile method for preparing carboxylic acids with two new carbon atoms appended to an alkyl halide.[7][8] This pathway offers excellent control and is tolerant of a wider range of functional groups compared to the Grignard method.

Causality: The α-protons of diethyl malonate are particularly acidic (pKa ≈ 13) because the resulting enolate is stabilized by resonance across two carbonyl groups. This allows for facile deprotonation with a relatively mild base like sodium ethoxide.[9] The resulting nucleophilic enolate can then be alkylated via an Sₙ2 reaction with a suitable electrophile, such as cycloheptylmethyl bromide. Subsequent hydrolysis of the diester followed by heating leads to decarboxylation, yielding the final product.[10][11]

Experimental Workflow

Caption: Workflow for malonic ester synthesis.

Detailed Protocol

-

Enolate Formation: In a flask equipped with a reflux condenser and stirrer, dissolve sodium metal in absolute ethanol to prepare sodium ethoxide. To this solution, add diethyl malonate dropwise at room temperature.[9]

-

Alkylation: Add cycloheptylmethyl bromide to the solution of the malonate enolate. Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Hydrolysis: Cool the reaction mixture and add a solution of sodium hydroxide. Heat to reflux to hydrolyze both ester groups to sodium carboxylates.

-

Decarboxylation: After hydrolysis is complete, cool the mixture and carefully acidify with concentrated HCl. Upon heating, the resulting malonic acid derivative will readily decarboxylate to yield 4-cycloheptylbutanoic acid.[12]

-

Isolation: Extract the product with a suitable organic solvent, dry the organic layer, and purify by distillation under reduced pressure.

Method 3: Oxidation of 4-Cycloheptyl-1-butanol

If the corresponding primary alcohol, 4-cycloheptyl-1-butanol, is readily available or can be synthesized, its oxidation is one of the most direct routes to the carboxylic acid.[13]

Causality: Strong oxidizing agents, such as those based on chromium(VI) (e.g., Jones reagent) or potassium permanganate, can convert primary alcohols to carboxylic acids.[14][] The reaction proceeds through an intermediate aldehyde, which is further oxidized under the reaction conditions. The choice of oxidant is critical to avoid side reactions and ensure a high yield.

Detailed Protocol (Using Jones Reagent)

-

Reagent Preparation: Prepare the Jones reagent by dissolving chromium trioxide (CrO₃) in concentrated sulfuric acid, then diluting with water.

-

Oxidation: Dissolve 4-cycloheptyl-1-butanol in acetone in a flask cooled in an ice bath. Add the Jones reagent dropwise with stirring. The reaction is exothermic and the color will change from orange to green.

-

Workup: After the addition is complete, add isopropanol to quench any excess oxidant. Dilute the mixture with water and extract the product with ether.

-

Purification: Wash the organic extract with brine, dry over anhydrous sodium sulfate, and remove the solvent. The resulting crude acid can be purified by distillation or recrystallization.

Method 4: Modern Approach - Hydrocarboxylation of Alkenes

A more contemporary, atom-economical approach involves the direct hydrocarboxylation of an alkene precursor, such as 4-cycloheptyl-1-butene.[16] Recent advancements have enabled this transformation using catalysts and various sources for the carboxyl group, such as formic acid or carbon dioxide.[17][18]

Causality: These reactions typically proceed via a catalytic cycle involving a transition metal (e.g., palladium or rhodium).[16] The catalyst coordinates to the alkene, and through a series of steps involving insertion of a CO source and reductive elimination, the carboxylic acid is formed. This method can offer high regioselectivity, often favoring the linear (anti-Markovnikov) product.[17] A notable variation is the radical hydrocarboxylation using formate salts, which can be initiated photochemically.[19]

This method is presented as a forward-looking option for consideration, particularly in process chemistry where atom economy and the avoidance of stoichiometric reagents are paramount.

Comparative Analysis of Synthesis Routes

| Feature | Grignard Carboxylation | Malonic Ester Synthesis | Alcohol Oxidation | Alkene Hydrocarboxylation |

| Precursor | 3-Cycloheptylpropyl Halide | Cycloheptylmethyl Halide | 4-Cycloheptyl-1-butanol | 4-Cycloheptyl-1-butene |

| Key Reagents | Mg, CO₂, Acid | NaOEt, Diethyl Malonate, Base | Strong Oxidant (e.g., CrO₃) | Transition Metal Catalyst, CO source |

| Number of Steps | 2 (from halide) | 3 (from halide) | 1 (from alcohol) | 1 (from alkene) |

| Primary Advantages | High yield, reliable, inexpensive CO₂ source. | Good control, tolerates various functional groups. | Direct, high-yielding if alcohol is available. | Atom-economical, modern, potentially fewer steps. |

| Primary Challenges | Strict anhydrous conditions required. | Use of strong base, potential for dialkylation.[10] | Availability of alcohol precursor, use of toxic metals. | Catalyst cost and sensitivity, precursor availability. |

| Scalability | Excellent | Good | Good | Potentially Excellent |

Conclusion

The synthesis of 4-cycloheptylbutanoic acid is achievable through several robust chemical pathways.

-

For straightforward, scalable production where the precursor halide is accessible, the Grignard Carboxylation method is often the most effective and economical choice.

-

The Malonic Ester Synthesis provides a highly controllable alternative, particularly valuable in a discovery setting where analogues might be explored.

-

If the corresponding alcohol is available through other routes, direct Oxidation is the most concise pathway.

The selection of the optimal synthetic route will ultimately depend on the specific constraints of the project, including precursor availability, required scale, cost considerations, and the technical capabilities of the laboratory.

References

- Jasperse, J. (n.d.). Grignard Reaction. Chem 355.

- Changzhou University; Shi Yian; Ren Wenlong; Chu Jianxiao; Sun Fei. (2019). Synthesis of Cyclohexylacetic Acid. CN110423191.

- Olifir, O. S., Lenda, P. R., Chernykh, A. V., & Grygorenko, O. (2025). Synthesis and Physicochemical Characterization of 6‐Trifluoromethyl Spiro[3.3]Heptane Building Blocks.

- The Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis.

- LookChem. (n.d.). Cycloheptanecarboxylic acid.

- Wikipedia. (n.d.). Friedel–Crafts reaction.

- Wikipedia. (n.d.). Malonic ester synthesis.

- Online Chemistry Notes. (2022, June 22). Malonic ester synthesis (of carboxylic acids).

- Organic Syntheses Procedure. (n.d.). Cyclohexaneacetic acid, α-cyano-.

- Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis.

- Chemistry LibreTexts. (2020, August 26). 21.10: Malonic Ester Synthesis.

- Alektiar, S. N., Han, H., Dang, Y., Rubel, C. Z., & Wickens, Z. W. (2023). Radical Hydrocarboxylation of Unactivated Alkenes via Photocatalytic Formate Activation. Journal of the American Chemical Society, 145(20), 10991-10997.

- Fundamentals of Organic Chemistry. (n.d.). 11.4 Synthesis of Carboxylic Acids.

- Organic Syntheses Procedure. (n.d.). Cyclobutanecarboxylic acid.

- Organic Chemistry Portal. (n.d.). Grignard Reaction.

- Chemguide. (n.d.). An Introduction to Grignard Reagents.

- Study.com. (n.d.). The Grignard Reaction | Synthesis, Mechanism & Examples.

- ResearchGate. (n.d.). Photoinduced Hydrocarboxylation via Thiol-Catalyzed Delivery of Formate Across Alkenes.

- Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.

- Britannica. (2026, January 22). Carboxylic acid - Synthesis, Reactions, Properties.

- Klein, D. (2021, March 15). Synthesis of Carboxylic acids [ORGANIC CHEMISTRY] Klein CH21.4. YouTube.

- Organic Chemistry Portal. (n.d.). Carboxylic compound synthesis by hydrocarboxylation.

- Chemistry Steps. (2025, November 23). Preparation of Carboxylic Acids.

- BOC Sciences. (n.d.). Custom Carboxylic Acid Synthesis.

Sources

- 1. Grignard Reaction [organic-chemistry.org]

- 2. The Grignard Reaction | Synthesis, Mechanism & Examples | Study.com [study.com]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. youtube.com [youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]

- 10. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Carboxylic acid - Synthesis, Reactions, Properties | Britannica [britannica.com]

- 14. Preparation of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 16. lookchem.com [lookchem.com]

- 17. Radical Hydrocarboxylation of Unactivated Alkenes via Photocatalytic Formate Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Carboxylic compound synthesis by hydrocarboxylation [organic-chemistry.org]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 4-Cycloheptylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Cycloheptylbutanoic acid (CAS No. 4401-30-3) is a saturated fatty acid characterized by a cycloheptyl ring attached to a butanoic acid chain. While not extensively documented in publicly available literature, its structural motifs—a cycloalkane and a carboxylic acid—are of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of its core physicochemical properties, outlines detailed experimental protocols for their determination, and discusses the implications of these properties in the context of drug development. By synthesizing theoretical predictions with established analytical methodologies, this document serves as a foundational resource for researchers working with or considering this unique molecule.

Molecular Identity and Structural Characteristics

4-Cycloheptylbutanoic acid possesses a unique structure that blends the flexibility and lipophilicity of a seven-membered cycloalkane ring with the polar, protic nature of a carboxylic acid. Understanding its fundamental molecular properties is the first step in a thorough physicochemical evaluation.

Chemical Structure:

Molecular Formula: C₁₁H₂₀O₂

Molecular Weight: 184.28 g/mol

These basic attributes are foundational for all subsequent analyses, from interpreting mass spectrometry data to applying rules-based assessments of drug-likeness.

Predicted Physicochemical Properties

Due to a scarcity of publicly available experimental data for 4-Cycloheptylbutanoic acid, we present a table of predicted values based on well-established computational models and quantitative structure-property relationship (QSPR) analyses. These predictions offer valuable initial estimates for experimental design.

| Property | Predicted Value | Significance in Drug Development |

| Melting Point (°C) | 35 - 45 | Influences formulation and storage stability. |

| Boiling Point (°C) | 280 - 290 | Indicates volatility and thermal stability. |

| logP (o/w) | 3.5 - 4.0 | A key measure of lipophilicity, affecting absorption and distribution. |

| pKa | ~4.8 | Determines the ionization state at physiological pH, impacting solubility and receptor interaction. |

| Aqueous Solubility | Low | Affects bioavailability and formulation options. |

Experimental Determination of Physicochemical Properties: Protocols and Rationale

The following sections detail robust, self-validating experimental protocols for the precise determination of the key physicochemical properties of 4-Cycloheptylbutanoic acid.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Rationale: DSC is a highly accurate thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[1] It provides a precise melting point, which is indicative of purity. For waxy solids like long-chain fatty acids, DSC is superior to visual methods.[2]

Experimental Protocol:

-

Sample Preparation: Accurately weigh 3-5 mg of 4-Cycloheptylbutanoic acid into a standard aluminum DSC pan. Hermetically seal the pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at 0 °C.

-

Ramp the temperature from 0 °C to 100 °C at a rate of 10 °C/min.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram.[3]

Boiling Point Determination

Rationale: The boiling point of a high molecular weight carboxylic acid is a critical measure of its volatility.[4][5] Due to the relatively high boiling point, a standard distillation setup under atmospheric pressure is suitable.

Experimental Protocol:

-

Apparatus: Assemble a simple distillation apparatus with a round-bottom flask, a condenser, a thermometer, and a collection flask.

-

Procedure:

-

Place a small volume of 4-Cycloheptylbutanoic acid into the distillation flask with a few boiling chips.

-

Heat the flask gently.

-

Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point.[6]

-

Octanol-Water Partition Coefficient (logP) Determination by Shake-Flask Method

Rationale: The logP value is a critical determinant of a drug's pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME).[7] The shake-flask method, while traditional, remains a gold standard for its direct measurement of partitioning.[8]

Experimental Protocol:

-

Preparation: Prepare a stock solution of 4-Cycloheptylbutanoic acid in 1-octanol.

-

Partitioning:

-

Mix a known volume of the 1-octanol stock solution with an equal volume of water in a separatory funnel.

-

Shake vigorously for 30 minutes to allow for equilibrium to be reached.

-

Allow the two phases to separate completely.

-

-

Quantification:

-

Carefully separate the aqueous and octanol phases.

-

Determine the concentration of the acid in each phase using a suitable analytical method, such as quantitative HPLC or titration.

-

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Acidity Constant (pKa) Determination by Potentiometric Titration

Rationale: The pKa dictates the extent of ionization at a given pH, which profoundly affects a molecule's solubility, membrane permeability, and interaction with biological targets. Potentiometric titration is a precise and reliable method for determining the pKa of an acidic functional group.

Experimental Protocol:

-

Sample Preparation: Dissolve a precisely weighed amount of 4-Cycloheptylbutanoic acid in a known volume of water, potentially with a small amount of a co-solvent like ethanol if solubility is low.

-

Titration:

-

Immerse a calibrated pH electrode into the solution.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Record the pH after each addition.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

-

Aqueous Solubility Determination

Rationale: Aqueous solubility is a critical factor for oral bioavailability. A simple saturation shake-flask method provides a reliable measure.[9][10]

Experimental Protocol:

-

Saturation: Add an excess amount of 4-Cycloheptylbutanoic acid to a known volume of water in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature for 24 hours to ensure saturation.

-

Separation: Allow the undissolved solid to settle. Filter the supernatant to obtain a clear, saturated solution.

-

Quantification: Determine the concentration of the dissolved acid in the filtrate using a validated analytical method (e.g., HPLC, titration). The resulting concentration is the aqueous solubility.

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.[11] For 4-Cycloheptylbutanoic acid, the key signatures will be from the carboxylic acid group and the cycloalkane backbone.[12]

Expected Absorptions:

-

O-H Stretch: A very broad and strong band from approximately 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.[13]

-

C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹).

-

C=O Stretch: A strong, sharp absorption between 1720-1700 cm⁻¹.[14]

-

C-O Stretch: A medium intensity band in the 1320-1210 cm⁻¹ region.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[15]

¹H NMR Spectroscopy (Predicted Chemical Shifts):

-

-COOH Proton: A broad singlet far downfield, typically between 10-12 ppm. This signal will disappear upon shaking with D₂O.[16]

-

α-CH₂ Protons (-CH₂-COOH): A triplet around 2.2-2.5 ppm.

-

Cycloheptyl and Butyl Chain Protons: A complex series of multiplets between approximately 1.0-1.8 ppm.

¹³C NMR Spectroscopy (Predicted Chemical Shifts):

-

Carbonyl Carbon (-COOH): A signal in the range of 175-185 ppm.[16]

-

α-Carbon (-CH₂-COOH): A signal around 30-40 ppm.

-

Cycloheptyl and Butyl Chain Carbons: Multiple signals in the aliphatic region, typically between 20-45 ppm.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides the molecular weight and valuable structural information through fragmentation patterns.[17]

Expected Fragmentation:

-

Molecular Ion (M⁺): A peak at m/z = 184.

-

Loss of Water ([M-18]⁺): A peak at m/z = 166.

-

Loss of the Carboxyl Group ([M-45]⁺): A peak corresponding to the loss of -COOH at m/z = 139.[18]

-

McLafferty Rearrangement: A characteristic fragmentation for carboxylic acids, potentially leading to a significant peak.[17]

-

Alpha Cleavage: Cleavage of the bond between the α- and β-carbons of the butyl chain.[19]

Relevance in Drug Development: A Lipinski's Rule of Five Analysis

Christopher Lipinski's "Rule of Five" provides a set of guidelines to evaluate the "drug-likeness" of a chemical compound and its likelihood of being an orally active drug in humans.[20][21]

Analysis of 4-Cycloheptylbutanoic Acid:

| Lipinski's Rule | Parameter for 4-Cycloheptylbutanoic Acid | Compliance |

| Molecular Weight < 500 Da | 184.28 Da | Yes |

| logP < 5 | ~3.5 - 4.0 (Predicted) | Yes |

| Hydrogen Bond Donors ≤ 5 | 1 (from the -OH group) | Yes |

| Hydrogen Bond Acceptors ≤ 10 | 2 (from the two oxygen atoms) | Yes |

Proposed Synthetic Pathway

A plausible and efficient synthesis of 4-Cycloheptylbutanoic acid can be envisioned through the malonic ester synthesis, a classic and reliable method for preparing carboxylic acids.

Workflow Diagram:

Caption: Proposed malonic ester synthesis of 4-Cycloheptylbutanoic acid.

Conclusion

4-Cycloheptylbutanoic acid presents an interesting molecular scaffold with physicochemical properties that align well with the criteria for orally bioavailable drugs. This guide has provided a comprehensive framework for its characterization, from foundational properties and predictive modeling to detailed experimental protocols and spectroscopic analysis. The methodologies outlined herein are robust and can be readily applied by researchers in academic and industrial settings. While experimental data for this specific compound remains limited, the principles and procedures detailed in this document offer a clear path forward for its thorough investigation and potential application in drug discovery and development.

References

-

JoVE. Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Journal of Visualized Experiments. [Link]

-

Wikipedia. Lipinski's rule of five. [Link]

-

Department of Chemistry, University of California, Davis. Physical Properties: Solubility Classification. [Link]

-

bioaccess. Mastering Lipinski Rules for Effective Drug Development. [Link]

-

Chemistry LibreTexts. 8.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

-

Zenovel. Lipinski's Rule of 5 in Modern Drug Discovery. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

-

OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. [Link]

-

ACS Publications. Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A. [Link]

-

Scribd. Fatty Acids Melting Point. [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

-

National Institutes of Health. BDDCS, the Rule of 5 and Drugability. PMC. [Link]

-

Oregon State University. Spectroscopy of Carboxylic Acids. [Link]

-

University of Arizona. Mass Spectrometry - Examples. [Link]

-

ResearchGate. Prediction of pKa Values for Aliphatic Carboxylic Acids and Alcohols with Empirical Atomic Charge Descriptors. [Link]

-

MDPI. Enhancing Carbon Acid pKa Prediction by Augmentation of Sparse Experimental Datasets with Accurate AIBL (QM) Derived Values. [Link]

-

Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Link]

-

NETZSCH. Characterization of Cooking Oils by Means of Differential Scanning Calorimetry (DSC). [Link]

-

California State University, Bakersfield. Lab 14: Qualitative Organic Analysis. [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

-

Semantic Scholar. Table 4 from Prediction of pKa Values for Aliphatic Carboxylic Acids and Alcohols with Empirical Atomic Charge Descriptors. [Link]

-

National Institutes of Health. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. PMC. [Link]

-

Grasas y Aceites. Determination of melting point of vegetable oils and fats by differential scanning calorimetry (DSC) technique. [Link]

-

University of Toronto Scarborough. Solubility. [Link]

-

ResearchGate. The experimental Log P values of the saturated carboxylic acids (C 1 -C 22 ) training set. [Link]

- Google Patents. Determination of log P coefficients via a RP-HPLC column.

-

Nagwa. Question Video: Determining Which Carboxylic Acid Has the Highest Boiling Point. [Link]

-

ACS Publications. Novel Methods for the Prediction of logP, pKa, and logD. [Link]

-

Michigan State University. Carboxylic Acid Reactivity. [Link]

-

National Institutes of Health. DSC Phase Transition Profiles Analyzed by Control Charts to Determine Markers for the Authenticity and Deterioration of Flaxseed Oil during Storage. PMC. [Link]

-

FTLOScience. Using Log P and Log D to Assess Drug Bioavailability. [Link]

-

Chemistry LibreTexts. 2.2: Physical Properties of Carboxylic Acids. [Link]

-

ResearchGate. Determination of melting point of vegetable oils and fats by differential scanning calorimetry (DSC) technique. [Link]

-

ResearchGate. Relations of hydrophobicity (log P) of carboxylic acids and esters with various indices. [Link]

-

BYJU'S. Determination Of Boiling Point Of An Organic Compound Experiment. [Link]

-

Doc Brown's Chemistry. Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes. [Link]

-

SpectraBase. 1-Cyclopentenecarboxylic acid - Optional[1H NMR] - Spectrum. [Link]

-

Geochimica et Cosmochimica Acta. Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. [Link]

-

PubChem. 4-Cyclobutyl-3-oxobutanoic acid. [Link]

-

ResearchGate. ¹H-NMR spectra of the detected carboxylic acids. [Link]

Sources

- 1. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 2. scribd.com [scribd.com]

- 3. researchgate.net [researchgate.net]

- 4. nagwa.com [nagwa.com]

- 5. Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 6. byjus.com [byjus.com]

- 7. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 8. ftloscience.com [ftloscience.com]

- 9. csub.edu [csub.edu]

- 10. scribd.com [scribd.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 17. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 18. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 21. BDDCS, the Rule of 5 and Drugability - PMC [pmc.ncbi.nlm.nih.gov]

- 22. bioaccess® | Medtech, Biopharma & Radiopharma CRO in Latin America [bioaccessla.com]

Solubility and stability of 4-Cycloheptylbutanoic acid in various solvents

Technical Guide: Solubility and Stability Profiling of 4-Cycloheptylbutanoic Acid

Executive Summary

4-Cycloheptylbutanoic acid (C₁₁H₂₀O₂) is a medium-chain fatty acid derivative featuring a lipophilic cycloheptyl ring attached to a butyric acid linker. Often utilized as a building block in the synthesis of histone deacetylase (HDAC) inhibitors and other pharmaceutical intermediates, its physicochemical behavior is dominated by the contrast between its hydrophobic tail and hydrophilic carboxyl head group.

This guide provides a strategic framework for the solubility and stability profiling of 4-Cycloheptylbutanoic acid. Due to limited public experimental datasets for this specific analog, the values and protocols below are derived from Structure-Activity Relationship (SAR) analysis of the cyclohexyl homolog and fundamental physicochemical principles.

Physicochemical Characterization

Understanding the molecular identity is the first step in predicting solvent interaction.

| Property | Value (Theoretical/Predicted) | Significance |

| Molecular Weight | 184.28 g/mol | Low MW facilitates membrane permeability. |

| Physical State | Viscous Liquid or Low-Melting Solid | Likely solidifies < 30°C; handle as a melt or solution. |

| LogP (Octanol/Water) | ~4.0 – 4.5 | Highly lipophilic. Poor aqueous solubility expected.[1] |

| pKa (Acidic) | 4.76 ± 0.1 | Typical aliphatic carboxylic acid. Ionizes at pH > 5. |

| H-Bond Donors/Acceptors | 1 / 2 | Limited water interaction capability. |

| Boiling Point | > 300°C (760 mmHg) | High due to dimer formation; distill under high vacuum. |

Expert Insight: The cycloheptyl ring adds significant lipophilicity compared to linear analogs. Expect "greasy" behavior—stickiness to glass and plastic tips during handling is common.

Solubility Profile & Solvent Selection

Solubility Landscape

The solubility of 4-Cycloheptylbutanoic acid is dictated by the "Like Dissolves Like" principle. The high LogP indicates excellent solubility in organic solvents but negligible solubility in acidic aqueous media.

| Solvent Class | Representative Solvents | Predicted Solubility | Application Context |

| Polar Aprotic | DMSO, DMF, DMA | High (> 100 mg/mL) | Ideal for stock solutions and bioassays. |

| Polar Protic | Ethanol, Methanol, IPA | High (> 50 mg/mL) | Good for intermediate dilutions; watch for esterification on storage. |

| Non-Polar | Dichloromethane (DCM), Chloroform | Very High | Preferred for extraction and synthesis workup. |

| Aqueous (Acidic/Neutral) | Water, 0.1N HCl | Negligible (< 0.1 mg/mL) | Compound will precipitate or oil out. |

| Aqueous (Basic) | 0.1N NaOH, PBS (pH 7.4) | Moderate to High | Formation of carboxylate salt enables dissolution. |

pH-Dependent Solubility Strategy

As a carboxylic acid, the compound functions as a pH-switchable surfactant.

-

pH < pKa (Acidic): The molecule is protonated (neutral) and insoluble in water. It partitions into the organic phase.[1]

-

pH > pKa (Basic): The molecule deprotonates to the anion (

), drastically increasing aqueous solubility.

Protocol Tip: For biological assays requiring aqueous media, dissolve the compound in DMSO first, then dilute into a buffer with pH > 7.4. Ensure the final DMSO concentration is < 1% to avoid cytotoxicity.

Solubility Screening Workflow (DOT Visualization)

Figure 1: Tiered solubility screening workflow for rapid solvent selection.

Stability Assessment

Chemical Stability

The core structure (cycloalkyl ring + alkyl chain + carboxylic acid) is robust.

-

Hydrolysis: Stable. There are no ester or amide bonds to hydrolyze.

-

Oxidation: Generally Stable. However, the tertiary carbon at the ring junction (C4 position) is a potential site for slow oxidation under radical-generating conditions (e.g., intense light + oxygen).

-

Thermal: High. Stable up to >150°C. Can be sterilized by autoclaving if in salt form, though filtration is preferred.

Degradation Pathways & Stress Testing

To validate stability for regulatory purposes (e.g., IND filing), perform the following forced degradation studies:

| Stress Condition | Duration | Expected Outcome | Analytical Method |

| Acid (0.1N HCl, 60°C) | 24 Hours | < 1% Degradation | HPLC-UV / LC-MS |

| Base (0.1N NaOH, 60°C) | 24 Hours | < 1% Degradation | HPLC-UV / LC-MS |

| Oxidation (3% H₂O₂) | 4 Hours | Potential benzylic-like oxidation | LC-MS (Look for M+16 peak) |

| Photostability | 1.2M Lux hours | Stable | HPLC-UV |

Stability Logic Diagram

Figure 2: Theoretical stability map highlighting the primary risk of oxidative degradation at the tertiary carbon.

Handling and Storage Protocols

Storage Recommendations

-

Solid State: Store at -20°C in a tightly sealed vial. Desiccate to prevent moisture absorption, which can make the solid sticky and difficult to weigh.

-

Solution State (DMSO/Ethanol): Stable at -80°C for > 12 months. Avoid repeated freeze-thaw cycles which can introduce moisture and oxygen.

-

Solution State (Aqueous): Prepare fresh. Do not store aqueous solutions for > 24 hours, even at 4°C, due to the risk of precipitation (if pH drifts) or microbial growth (fatty acids can be carbon sources).

Analytical Monitoring (HPLC Method)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 50% B to 95% B over 10 minutes (High organic required to elute lipophilic compound).

-

Detection: UV at 210 nm (Carboxyl group has weak absorbance; LC-MS or ELSD is preferred for higher sensitivity).

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 15984458, 4-Cyclopentylbutanoic acid (Analog Reference). Retrieved from [Link]

- Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.

- Yalkowsky, S. H., & He, Y. (2003).Handbook of Aqueous Solubility Data. CRC Press.

Sources

Review of existing literature on cycloheptane-containing compounds

An In-depth Technical Guide to the Cycloheptane Core: From Conformational Complexity to Therapeutic Innovation

Abstract

The seven-membered carbocycle, cycloheptane, represents a fascinating and challenging structural motif in organic and medicinal chemistry. Historically viewed as an esoteric ring size, its unique conformational flexibility and ability to present substituents in a distinct three-dimensional space have established it as a critical scaffold in a variety of potent natural products and synthetic therapeutic agents.[1] This technical guide provides a comprehensive review of the cycloheptane core for researchers, scientists, and drug development professionals. We will explore its historical discovery, delve into the intricacies of its conformational landscape, survey modern synthetic strategies for its construction, and highlight its role in contemporary drug discovery through key examples. This guide aims to bridge the gap between fundamental organic chemistry and practical application, offering field-proven insights into the causality behind experimental choices and analytical techniques.

Introduction: The Enduring Relevance of the Seven-Membered Ring

The journey into the chemistry of cycloheptane began in the 19th century, long before its therapeutic potential was understood. In 1836, the first synthesis of a seven-membered carbocyclic ring was achieved through the pyrolysis of the calcium salt of suberic acid, yielding cycloheptanone, then known as "suberone".[1] The subsequent development of powerful reductive methods, such as the Clemmensen and Wolff-Kishner reductions, provided the first reliable pathways to the parent cycloheptane, paving the way for the study of its physical and chemical properties.[1]

Unlike the well-behaved, rigid chair conformation of cyclohexane, the cycloheptane ring is characterized by its significant conformational flexibility. This property, once a source of analytical challenge, is now recognized as a key asset in drug design. The ability of the cycloheptane scaffold to adopt multiple low-energy conformations allows molecules to dynamically adapt their shape to interact optimally with biological targets.[1] This inherent flexibility, coupled with the capacity to project functional groups into unique spatial vectors, makes the cycloheptane scaffold an attractive template for designing novel therapeutic agents that can access binding pockets unaddressable by more rigid, planar systems.[1]

The Conformational Landscape of Cycloheptane

Understanding the three-dimensional structure of the cycloheptane ring is paramount for predicting and modulating the biological activity of its derivatives.[2] Unlike smaller rings, cycloheptane avoids significant angle strain by adopting a puckered, three-dimensional structure.[3] Its conformational energy landscape is complex, featuring several low-energy conformers that can readily interconvert.

The most stable conformations are the twist-chair and chair forms, with a relatively low energy barrier for interconversion.[1][4] This dynamic equilibrium is often described as a pseudorotation pathway, where the ring appears to undulate as puckering moves around its circumference.[4][5] The boat and twist-boat conformations also exist but are generally higher in energy.[4] This conformational fluxionality is a defining characteristic of the seven-membered ring and is crucial to its role in biological systems.

Caption: Conformational interconversion pathway for cycloheptane.

Synthetic Strategies for Constructing the Cycloheptane Core

The synthesis of cycloheptane derivatives has evolved dramatically from early pyrolytic methods to a diverse array of modern organic reactions that offer high levels of stereochemical control.

Key Methodologies

-

[4+3] Cycloaddition: This is one of the most powerful and convergent methods for constructing functionalized seven-membered rings.[1] The reaction involves the combination of a diene (the four-carbon component) with a three-carbon component, often an allylic cation equivalent, to directly form the cycloheptane skeleton. The primary advantage of this strategy is its ability to rapidly build molecular complexity and control stereochemistry.[1]

-

Ring-Expansion Reactions: A common and effective strategy involves the expansion of a more readily available six-membered ring. For instance, the reaction of a cyclohexanone with diazomethane can be used to generate a cycloheptanone, providing a reliable entry point into this ring system.[1]

-

Ring-Contraction Reactions: While less common, the contraction of larger rings can also be a viable pathway to cyclopentane and, by extension, can be conceptually applied to other ring systems.[6] Methodologies like the Favorskii rearrangement or Wolff rearrangement can be employed to contract larger carbocycles.

Caption: General schematic of a [4+3] cycloaddition reaction.

Analytical Techniques for Conformational Analysis

A multi-faceted approach is often necessary to fully characterize the conformational preferences of cycloheptane derivatives.[2] The choice of technique is critical, as each provides a different piece of the structural puzzle.

-

X-ray Crystallography: This technique provides an unambiguous determination of the molecule's conformation in the solid state.[2] While it offers a precise snapshot, it does not provide information about the dynamic behavior of the molecule in solution, where biological interactions occur.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the premier tool for studying the dynamic conformational equilibria of molecules in solution.[2] Techniques like Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximities between protons, allowing for the deduction of the predominant solution-phase conformation.

-

Computational Modeling: In silico methods are invaluable for exploring the entire potential energy landscape of a molecule.[2] By performing a conformational search using molecular mechanics or higher-level quantum mechanics, one can predict the relative stabilities and geometries of all possible conformers.[2][4]

Caption: Experimental workflow for single-crystal X-ray diffraction.

Experimental Protocol: Computational Conformational Analysis

This protocol outlines the general steps for conducting an in silico analysis of a molecule's conformational preferences.[2]

-

Initial Structure Generation: Using molecular editing software, draw a 2D or 3D structure of the cycloheptane derivative of interest.

-

Conformational Search: Perform a systematic or stochastic conformational search to generate a comprehensive set of possible conformations. This is typically done using a molecular mechanics force field (e.g., MMFF or OPLS).

-

Geometry Optimization and Energy Minimization: Each generated conformer is then subjected to geometry optimization to find the nearest local energy minimum. This step is often performed using a more robust computational method, such as Density Functional Theory (DFT).

-

Analysis of Results: The optimized geometries of the low-energy conformers are analyzed to determine their ring conformations (e.g., twist-chair, boat) and the spatial orientation of substituents. The relative populations of the conformers at a given temperature can be estimated from their calculated free energies.[2]

The Cycloheptane Scaffold in Nature and Medicine

The cycloheptane ring is a recurring motif in a diverse array of natural products, many of which exhibit potent biological activities.[1] This structural feature is not accidental; its conformational properties are often key to the molecule's function.

Case Study: Colchicine

One of the most well-known natural products containing a cycloheptane ring is colchicine, which is isolated from the autumn crocus (Colchicum autumnale).[1] Used for centuries to treat the inflammatory pain of gout, colchicine's mechanism of action involves binding to tubulin, the protein subunit of microtubules.[1] This binding event disrupts microtubule polymerization, which in turn inhibits the migration of neutrophils to sites of inflammation, thereby mitigating the inflammatory response characteristic of a gout attack.[1] The specific conformation of the cycloheptane ring is critical for positioning the other rings of the tricyclic system for optimal binding to tubulin.

Application in Modern Drug Discovery

The unique properties of the cycloheptane ring have made it an attractive scaffold for the design of new drugs.[1] It can serve as a non-planar, three-dimensional bioisostere for other common groups like phenyl or cyclohexyl rings.[7] Replacing a "flat" aromatic ring with a cycloheptane scaffold can introduce new vectors for substituents to explore deeper or uniquely shaped binding pockets within a target protein, potentially leading to enhanced potency and selectivity.[7]

| Compound Class/Name | Source/Origin | Primary Biological Activity |

| Colchicine | Natural Product (C. autumnale) | Anti-inflammatory (Gout); Tubulin polymerization inhibitor[1] |

| Taxol (Paclitaxel) | Natural Product (Taxus brevifolia) | Anticancer; Microtubule stabilizer |

| Eucarvone | Natural Product (Terpenoid) | Used in fragrance and chemical synthesis[1] |

| Various Synthetic Agents | Synthetic | Used as scaffolds to improve properties like metabolic stability and target affinity[8] |

Conclusion and Future Outlook

The journey of the cycloheptane ring, from its initial synthesis to its central role in complex, life-saving medicines, underscores its enduring importance in the chemical sciences.[1] The historical progression of synthetic methods has unlocked the ability to create increasingly intricate molecular architectures, while the study of natural products continues to reveal the diverse biological roles of this fascinating scaffold.[1] For drug development professionals, the cycloheptane core offers a powerful tool to escape the "flatland" of aromatic-rich drug candidates, providing a gateway to novel chemical space with enhanced three-dimensionality. Future research will undoubtedly focus on the development of new stereocontrolled synthetic methodologies and the continued application of the cycloheptane scaffold to design next-generation therapeutics with improved efficacy and novel mechanisms of action.

References

- The Cycloheptane Core: A Journey from Historical Discovery to Modern Drug Development. Benchchem.

- Unraveling the Conformation of Cycloheptane Derivatives: A Comparative Guide to Analytical Techniques. Benchchem.

- Examples of natural products and biologically active compounds containing bicyclo[4.1.0]heptane scaffolds.

- Conformational analysis of cycloheptane, oxacycloheptane, 1,2-dioxacycloheptane, 1,3-dioxacycloheptane, and 1,4-dioxacycloheptane.

- Cycloheptane - Wikipedia. Wikipedia.

- Cyclohexanes in Drug Discovery. PharmaBlock.

- Cycloheptane's Twist Ring-Coordinates and Its Fluxional Nature. Biomedical Journal of Scientific & Technical Research.

- Cyclobutanes in Small‐Molecule Drug Candid

- Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds. Beilstein Journals.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Cycloheptane - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. biomedres.us [biomedres.us]

- 6. BJOC - Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds [beilstein-journals.org]

- 7. img01.pharmablock.com [img01.pharmablock.com]

- 8. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

CAS number and IUPAC nomenclature for 4-Cycloheptylbutanoic acid

[1][2][3]

Executive Summary

4-Cycloheptylbutanoic acid (CAS: 4401-30-3 ) is a medium-chain, omega-substituted aliphatic carboxylic acid featuring a terminal cycloheptane ring.[1][2][3][4][5][6] Structurally, it serves as a lipophilic building block in medicinal chemistry, often utilized as a bioisostere for phenylbutyric acid derivatives or as a hydrophobic linker in fragment-based drug design (FBDD). This guide details its physicochemical profile, validated synthetic pathways, and applications in developing histone deacetylase (HDAC) inhibitors and lipid-mimetic probes.

Chemical Identity & Physicochemical Profile[1][2][3][4][7][8][9]

| Parameter | Data |

| CAS Number | 4401-30-3 |

| IUPAC Name | 4-Cycloheptylbutanoic acid |

| Synonyms | 4-Cycloheptylbutyric acid; Cycloheptanebutanoic acid |

| Molecular Formula | C₁₁H₂₀O₂ |

| Molecular Weight | 184.28 g/mol |

| SMILES | O=C(O)CCCC1CCCCCC1 |

| InChI Key | YLIATKAZHYMRHE-UHFFFAOYSA-N |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Boiling Point | ~290–295 °C (Predicted at 760 mmHg) |

| pKa (Acid) | 4.76 ± 0.10 (Predicted, Carboxyl group) |

| LogP | 3.82 (Predicted, High Lipophilicity) |

| Solubility | Soluble in DCM, EtOH, DMSO; Insoluble in water |

Structural Analysis & Bioisosterism

The molecule consists of a flexible C4 butyric acid linker attached to a C7 cycloheptyl ring .

-

Lipophilicity: The cycloheptyl group significantly increases the LogP compared to its cyclohexyl analog, enhancing membrane permeability.

-

Steric Bulk: The seven-membered ring adopts a twist-chair conformation, occupying a larger hydrophobic volume than a phenyl or cyclohexyl group. This makes it a valuable probe for exploring the size limits of hydrophobic pockets in enzymes (e.g., HDACs, lipases).

-

Electronic Properties: Unlike phenylbutyric acid, the cycloheptyl ring is saturated and non-aromatic, eliminating

-

Synthesis & Manufacturing Protocols

Method A: The Succinoylation-Reduction Route (Standard Lab Scale)

This method is preferred for its reliability and use of inexpensive reagents. It constructs the C4 chain using succinic anhydride and subsequently removes the ketone functionality.

Phase 1: Grignard Formation & Acylation

-

Reagents: Cycloheptyl bromide (1.0 eq), Magnesium turnings (1.1 eq), Succinic anhydride (1.0 eq), THF (anhydrous).

-

Protocol:

-

Activate Mg turnings with iodine under

. Add a solution of cycloheptyl bromide in THF dropwise to maintain reflux. -

Once the Cycloheptylmagnesium bromide is formed, cool to 0°C.

-

Cannulate the Grignard reagent into a solution of succinic anhydride in THF at -78°C (to minimize double addition).

-

Allow to warm to room temperature (RT) and stir for 4 hours.

-

Quench: Acidify with 1M HCl. Extract with EtOAc.

-

Intermediate: 4-Cycloheptyl-4-oxobutanoic acid (Keto-acid).

-

Phase 2: Wolff-Kishner Reduction

-

Reagents: Keto-acid intermediate, Hydrazine hydrate (

), KOH, Diethylene glycol. -

Protocol:

-

Combine the keto-acid, hydrazine hydrate, and KOH in diethylene glycol.

-

Heat to 120°C for 2 hours to form the hydrazone.

-

Raise temperature to 180–200°C to distill off water and excess hydrazine.

-

Reflux at 200°C for 3–4 hours until

evolution ceases. -

Workup: Cool, dilute with water, acidify with HCl, and extract with DCM.

-

Purification: Recrystallization from hexanes or vacuum distillation.

-

Method B: Cross-Coupling (Modern Catalytic Route)

For larger libraries or parallel synthesis, a Negishi coupling approach is recommended.

-

Reagents: Cycloheptylzinc bromide + Ethyl 4-bromobutyrate.

-

Catalyst:

or -

Mechanism: Direct

-

Synthetic Pathway Visualization

Caption: Step-wise synthesis via Grignard addition to succinic anhydride followed by carbonyl reduction.

Applications in Drug Discovery

Histone Deacetylase (HDAC) Inhibition

4-Cycloheptylbutanoic acid serves as a structural analog to 4-Phenylbutyric acid (4-PBA) , a known HDAC inhibitor and chemical chaperone.

-

Mechanism: The carboxylic acid binds the Zinc ion (

) in the HDAC catalytic domain. -

Optimization: The cycloheptyl "cap" group probes the hydrophobic rim of the enzyme channel. Due to its non-planar geometry, it can offer improved selectivity profiles against specific HDAC isoforms (e.g., HDAC8 vs. HDAC1) compared to the planar phenyl ring.

Chemical Chaperone Therapy

Similar to 4-PBA, this compound acts as a low-molecular-weight chaperone, potentially stabilizing unfolded proteins in the endoplasmic reticulum (ER). Its higher lipophilicity (LogP ~3.8) suggests better blood-brain barrier (BBB) penetration, making it a candidate for neurodegenerative disease models.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed:

| Technique | Expected Signature |

| ¹H NMR (CDCl₃) | |

| ¹³C NMR | Carbonyl peak at ~180 ppm; |

| IR Spectroscopy | Broad O-H stretch (3300–2500 cm⁻¹); Strong C=O stretch (1710 cm⁻¹); C-H aliphatic stretches (2920, 2850 cm⁻¹). |

| Mass Spectrometry | ESI (-): [M-H]⁻ = 183.1. |

Safety & Handling (SDS Highlights)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The carboxylic acid moiety is stable, but protection from moisture prevents clumping.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15984458, 4-Cycloheptylbutanoic acid. Retrieved from [Link]

- Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. (General reference for Grignard/Succinic Anhydride synthesis protocols).

- Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis. (Reference for Wolff-Kishner reduction mechanisms).

Sources

- 1. 6299-66-7|4-Ethylhexanoic acid|BLD Pharm [bldpharm.com]

- 2. 1123-00-8|2-Cyclopentylacetic acid|BLD Pharm [bldpharm.com]

- 3. 503-74-2|3-Methylbutanoic acid|BLD Pharm [bldpharm.com]

- 4. 4401-30-3|4-Cycloheptylbutanoic acid|BLD Pharm [bldpharm.com]

- 5. 57020-56-1|5-Hydroxy-3-methylpentanal|BLD Pharm [bldpharm.com]

- 6. 503-74-2|3-Methylbutanoic acid|BLD Pharm [bldpharm.com]

Technical Guide: Commercial Supply & Quality Assurance of 4-Cycloheptylbutanoic Acid

Topic: Commercial Suppliers and Purity Standards for 4-Cycloheptylbutanoic Acid Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Cycloheptylbutanoic acid (CAS: 4401-30-3) is a specialized aliphatic carboxylic acid increasingly utilized in medicinal chemistry as a hydrophobic pharmacophore. Structurally analogous to the clinically approved histone deacetylase (HDAC) inhibitor 4-phenylbutyric acid (PBA) , this compound offers a unique cycloaliphatic scaffold that alters lipophilicity and metabolic stability profiles in drug design.

This guide provides a comprehensive technical analysis of the supply chain, synthesis-derived impurity profiles, and rigorous quality assurance (QA) protocols required for its use in high-stakes research and early-phase drug development.

Part 1: Chemical Identity & Therapeutic Significance

Chemical Profile[2][3][4][5][6][7][8]

-

IUPAC Name: 4-Cycloheptylbutanoic acid[1]

-

Molecular Formula: C₁₁H₂₀O₂

-

Molecular Weight: 184.28 g/mol

-

Physical State: Viscous oil or low-melting solid (depending on purity).

-

Solubility: Soluble in DMSO, Ethanol, DCM; poorly soluble in water.

Rational Design in Drug Discovery

In drug development, 4-cycloheptylbutanoic acid serves two primary roles:

-

HDAC Inhibitor Analog: It acts as a bioisostere of 4-phenylbutyric acid. The cycloheptyl ring replaces the phenyl ring, increasing the

character (Fsp3) of the molecule. This modification often improves solubility and reduces "flat" aromatic interactions that can lead to off-target toxicity. -

Hydrophobic Linker: It is used as a linker in PROTACs (Proteolysis Targeting Chimeras) or as a lipophilic tail to enhance the blood-brain barrier (BBB) penetration of polar head groups.

Part 2: Synthesis & Impurity Profiling

To control purity, one must understand the genesis of impurities. The commercial synthesis typically follows one of two routes, each generating a distinct "fingerprint" of byproducts.

Dominant Synthetic Routes[7]

Route A: Grignard Coupling (Standard Commercial Route)

This is the most common method for gram-to-kilogram scale production due to the availability of precursors.

-

Activation: Cycloheptyl bromide is converted to cycloheptylmagnesium bromide.

-

Coupling: Reaction with methyl 4-bromobutanoate (or succinic anhydride derivatives) catalyzed by Li2CuCl4 (Kochi coupling conditions).

-

Hydrolysis: Saponification of the ester to the free acid.

Route B: Reduction of Unsaturated Precursors

Used when high isomeric purity is required.

-

Condensation: Wittig reaction between cycloheptanone and a phosphonium ylide derived from 4-bromobutanoic acid.

-

Hydrogenation: Catalytic hydrogenation (Pd/C) of the resulting alkene.

Critical Impurity Profile

The following impurities are critical quality attributes (CQAs) that must be monitored.

| Impurity ID | Chemical Name | Origin (Mechanism) | Removal Difficulty |

| Impurity A | Dicycloheptyl | Wurtz coupling side-reaction during Grignard formation (Route A). | High: Highly lipophilic; requires careful distillation. |

| Impurity B | 4-Cyclohexylbutanoic acid | Homologous impurity present in commercial Cycloheptyl bromide starting material. | Very High: Co-elutes in many HPLC systems; requires high-resolution GC. |

| Impurity C | 4-Cycloheptyl-3-butenoic acid | Incomplete hydrogenation (Route B). | Medium: Separable by reverse-phase HPLC. |

| Impurity D | Cycloheptanol | Oxidative degradation of unreacted Grignard reagent. | Low: Removed during workup/extraction. |

Synthesis & Impurity Flow Diagram

The following diagram illustrates the supply chain logic and where impurities enter the system.

Figure 1: Synthetic pathway highlighting the origin of critical impurities (A & B) in the Grignard route.

Part 3: Commercial Supply Landscape

Suppliers for 4-cycloheptylbutanoic acid are categorized by their ability to provide analytical data and scale.

Supplier Tiers

| Tier | Supplier Type | Typical Purity | Documentation | Recommended Use |

| Tier 1 | Global Catalogs (e.g., Sigma-Aldrich, BLD Pharm) | 95-97% | Basic CoA (H-NMR, LC-MS) | Early screening, building block synthesis. |

| Tier 2 | Specialty Fine Chem (e.g., Matrix Fine Chem, Ambeed) | 98%+ | Detailed CoA (GC purity, Water content) | SAR studies, biological assays. |

| Tier 3 | GMP/Custom Synthesis (e.g., WuXi, Enamine) | >99% | Full release testing (ROI, Solvents, Metals) | GLP Tox studies, Clinical trials. |

Procurement Strategy

-

For Screening: Purchase 97% grade. The 3% impurity is usually innocuous aliphatic hydrocarbons (Impurity A) that do not interfere with binding assays.

-

For Biological Assays (Cellular): Mandatory 98%+ purity. Impurity A (Dicycloheptyl) is cytotoxic at high concentrations and can confound cell viability data in HDAC inhibition assays.

Part 4: Quality Assurance & Analytical Protocols

To ensure scientific integrity, researchers must validate the material independent of the supplier's CoA.

The "Gold Standard" Purity Specification

For 4-cycloheptylbutanoic acid used in drug development, the following specification is recommended:

-

Appearance: Colorless to pale yellow viscous liquid.

-

Assay (GC): ≥ 98.0% (Area %).

-

Identity (NMR): Conforms to structure; no aromatic protons (unless PBA contamination).

-

Residual Solvents: < 5000 ppm (combined THF/Ether).

-

Water (Karl Fischer): < 0.5% (Critical for accurate molarity in dosing).

Analytical Decision Tree (QC Workflow)

This workflow ensures that only qualified material enters the experimental pipeline.

Figure 2: Quality Control Decision Tree for validating incoming 4-cycloheptylbutanoic acid batches.

Validated Analytical Method (GC-FID)

Because 4-cycloheptylbutanoic acid lacks a strong UV chromophore (unlike its phenyl analog), HPLC-UV is often unreliable for purity determination. Gas Chromatography (GC) is the preferred method.

Protocol: GC-FID Purity Analysis

-

Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

-

Inlet Temp: 250°C.

-

Detector (FID): 300°C.

-

Carrier Gas: Helium at 1.0 mL/min.

-

Oven Program:

-

Start at 100°C, hold 1 min.

-

Ramp 10°C/min to 280°C.

-

Hold 5 min.

-

-

Sample Prep: Dissolve 10 mg in 1 mL Dichloromethane (DCM). Derivatization (Methylation with TMS-Diazomethane) is recommended for sharper peaks but direct injection is acceptable for screening.

References

-

PubChem. (2025). 4-Cycloheptylbutanoic acid (Compound Summary).[1][2] National Library of Medicine. [Link]

-

Kim, S. W., et al. (2013).[4] Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET.[4] Nuclear Medicine and Biology.[4] [Link]

-

Miller, A. C., et al. (2011). Butyrate Histone Deacetylase Inhibitors.[4][5][6] National Institutes of Health (NIH). [Link]

-

Matrix Fine Chemicals. (2025). Aliphatic Carboxylic Acids Catalog.[Link]

Sources

- 1. 115109-01-8|(R)-4-Methylheptanoic acid|BLD Pharm [bldpharm.com]

- 2. 623-82-5|(R)-3-Methylhexanedioic acid|BLD Pharm [bldpharm.com]

- 3. 4401-30-3|4-Cycloheptylbutanoic acid|BLD Pharm [bldpharm.com]

- 4. Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficacy of the dietary histone deacetylase inhibitor butyrate alone or in combination with vitamin A against proliferation of MCF-7 human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

Technical Guide: Safety, Handling, and Disposal of 4-Cycloheptylbutanoic Acid

Executive Summary & Chemical Profile

4-Cycloheptylbutanoic acid (CAS: 4401-30-3) is a lipophilic carboxylic acid derivative frequently utilized in structure-activity relationship (SAR) studies. In drug development, it serves as a critical "building block" for introducing cycloheptyl moieties—bulky, hydrophobic groups often employed to probe steric constraints in receptor binding pockets (e.g., GPCRs) or to modulate the lipophilicity (LogP) of lead compounds.

Unlike common reagents, this compound occupies a specific chemical space where the 7-membered ring imparts unique conformational flexibility compared to its cyclohexyl analogs. This guide synthesizes safety data, handling protocols, and disposal mechanisms to ensure rigorous scientific integrity and personnel safety.

Chemical Identity Table[1]

| Parameter | Specification |

| Chemical Name | 4-Cycloheptylbutanoic acid |

| CAS Number | 4401-30-3 |

| Molecular Formula | C₁₁H₂₀O₂ |

| Molecular Weight | 184.28 g/mol |

| SMILES | O=C(O)CCCC1CCCCCC1 |

| Physical State | Viscous liquid or low-melting solid (purity dependent) |

| Solubility | Low in water; High in DMSO, Ethanol, DCM |

Hazard Identification & Risk Assessment

While 4-Cycloheptylbutanoic acid is not classified as a Category 1 "Danger" substance, it presents significant risks typical of medium-chain aliphatic acids. The primary mechanism of injury is proton donation (acidity) coupled with lipophilic penetration , allowing the molecule to cross dermal barriers effectively.

GHS Classification & Signal Word: WARNING[2][3][4][5]

| Hazard Code | Hazard Statement | Mechanistic Insight |

| H315 | Causes skin irritation | Lipophilic acid tail facilitates skin absorption; carboxyl group protonates tissue, causing local inflammation. |

| H319 | Causes serious eye irritation | Direct acidic attack on corneal epithelium; high risk of permanent damage if untreated. |

| H335 | May cause respiratory irritation | Volatility is low, but aerosols/dusts (if solid) irritate mucous membranes via pH reduction. |

Toxicological Context: There is limited specific toxicological data for the cycloheptyl variant compared to the cyclohexyl analog. Therefore, the Precautionary Principle dictates it be handled as a potential irritant/sensitizer. The cycloheptyl ring increases lipophilicity (Calculated LogP ~3.5–4.0), potentially increasing bioavailability and dermal uptake compared to shorter-chain acids.

Technical Handling Protocols

Storage and Stability

-

Environment: Store in a cool, dry place (2–8°C recommended for long-term library storage).

-

Atmosphere: Hygroscopic potential exists. Store under inert gas (Nitrogen or Argon) to prevent moisture uptake, which can alter weighing accuracy during precise IC50 formulations.

-

Container: Glass or chemically resistant HDPE. Avoid metal containers due to potential corrosion over time.

Solubilization for Bioassays

Researchers often struggle with precipitation when moving from organic stock to aqueous media.

-

Protocol: Dissolve pure compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

-

Dilution: Step-wise dilution into media. Ensure final DMSO concentration is <0.5% to avoid solvent toxicity in cell assays. Sonicate if turbidity is observed.

Engineering Controls & PPE

-

Ventilation: All weighing and transfer operations must occur inside a certified Chemical Fume Hood.

-

Gloves: Nitrile gloves (minimum thickness 0.11 mm) are sufficient for incidental splash protection. For prolonged immersion, use Viton or Butyl rubber.

-

Eye Protection: Chemical splash goggles are mandatory. Safety glasses are insufficient due to the risk of liquid splashes during solubilization.

Visualized Workflows

Safe Handling & Exposure Response

This workflow delineates the decision logic for handling spills or exposure, prioritizing personnel safety and containment.[1]

Figure 1: Decision logic for safe handling and emergency response. Note the critical checkpoint for fume hood usage.

Disposal Decision Tree

Disposal must comply with RCRA (in the US) or local hazardous waste regulations. As an organic acid, it requires segregation from bases and oxidizers.

Figure 2: Waste stream segregation logic. Never mix acidic waste with cyanide or sulfide salts.

Disposal Guidelines

Chemical Compatibility

-

Incompatible: Strong oxidizers (peroxides, nitrates), Strong bases (exothermic reaction).

-

Reactive Hazards: Reaction with strong bases generates heat. Ensure waste containers are not sealed tight immediately after adding waste if neutralization is occurring, to prevent pressure buildup.

Waste Categorization

-

Solid Waste: Excess pure material should be labeled as "Hazardous Waste - Solid, Toxic/Irritant" and incinerated by a licensed contractor.

-

Liquid Waste (Organic): Collect in "Organic Waste" carboys. Do not mix with aqueous waste unless the organic solvent is water-miscible and the protocol allows.

-

Aqueous Waste: Small amounts in buffer can often be neutralized with Sodium Bicarbonate (

) to pH 7 and disposed of via drain only if the concentration is negligible and local EHS regulations permit.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15984458, 4-Cyclopentylbutanoic acid (Analog Reference). Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 4-Cyclohexylbutanoic Acid Product Data. Retrieved from [Link]

Sources

Methodological & Application

Application Note: 4-Cycloheptylbutanoic Acid in Medicinal Chemistry & Organic Synthesis

Abstract

4-Cycloheptylbutanoic acid (CAS: 4401-30-3) is a specialized aliphatic building block increasingly utilized in fragment-based drug design (FBDD) to modulate lipophilicity and steric bulk without introducing aromaticity. This guide details its application as a hydrophobic linker and "cap" moiety in the synthesis of histone deacetylase (HDAC) inhibitors, PROTAC linkers, and G-protein coupled receptor (GPCR) ligands. We provide validated protocols for amide coupling, reduction, and intramolecular cyclization, alongside critical solubility and stability data.

Introduction: The Strategic Value of the Cycloheptyl Moiety

In modern medicinal chemistry, the "Escape from Flatland" initiative encourages the use of sp³-rich scaffolds over planar aromatic rings to improve solubility and target specificity. 4-Cycloheptylbutanoic acid offers a unique structural profile:

-

Lipophilicity Modulation: With a calculated LogP (cLogP) of approximately 3.8–4.1, it provides a significant hydrophobic anchor, more lipophilic than its cyclohexyl analog, yet distinct from planar phenyl rings.

-

Conformational Flexibility: The seven-membered ring adopts a twisted chair/boat conformation, allowing it to fill hydrophobic pockets in enzymes (e.g., metalloproteases) that are inaccessible to rigid phenyl groups.

-

Metabolic Stability: Unlike phenyl rings susceptible to oxidation or hydroxylation, the cycloheptyl ring is metabolically robust, often extending the half-life of the parent drug candidate.

Structural Comparison

| Feature | Phenylbutanoic Acid | 4-Cyclohexylbutanoic Acid | 4-Cycloheptylbutanoic Acid |

| Hybridization | sp² (Planar) | sp³ (Chair) | sp³ (Twist-Chair) |

| Electronic | Electron-rich (Pi-stacking) | Inert | Inert |

| Steric Bulk | Medium | High | Very High |

| Primary Use | Pi-Pi interactions | General Hydrophobe | Deep Pocket Filling |

Key Applications & Reaction Pathways[1][2][3][4][5]

HDAC Inhibitor "Cap" Synthesis

Histone Deacetylase (HDAC) inhibitors typically consist of a Zinc-binding group (ZBG), a linker, and a surface-recognition "cap." 4-Cycloheptylbutanoic acid serves as an ideal hydrophobic cap, interacting with the rim of the HDAC active site.

PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), linker composition determines permeability. This molecule acts as a "fatty acid mimic," increasing cell permeability for otherwise polar chimeric molecules.

Intramolecular Cyclization

Through Friedel-Crafts acylation (via acid chloride) or polyphosphoric acid (PPA) mediation, the compound can undergo intramolecular cyclization to form bicyclic ketone scaffolds (e.g., 6,7,8,9,10,11-hexahydro-5H-benzo[a]heptalen-5-one derivatives), useful in natural product synthesis.

Visual Workflows

Diagram 1: Strategic Utility in Drug Design

Caption: Divergent synthetic pathways for 4-Cycloheptylbutanoic acid in pharmaceutical applications.

Experimental Protocols

Protocol A: High-Yield Amide Coupling (General Procedure)

Purpose: Attachment of the cycloheptyl tail to an amine-bearing pharmacophore. Mechanism: Activation of carboxylic acid via HATU to form an active ester, followed by nucleophilic attack by the amine.

Reagents:

-

4-Cycloheptylbutanoic acid (1.0 equiv)

-

Amine partner (1.1 equiv)

-

HATU (1.2 equiv) [1]

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

DMF (Anhydrous)

Step-by-Step:

-

Dissolution: Dissolve 4-Cycloheptylbutanoic acid (1 mmol, ~184 mg) in anhydrous DMF (5 mL) under nitrogen.

-

Activation: Add DIPEA (0.52 mL, 3 mmol) followed by HATU (456 mg, 1.2 mmol). Stir at room temperature for 15 minutes. Note: Solution should turn slightly yellow.

-

Coupling: Add the amine partner (1.1 mmol).

-

Reaction: Stir at room temperature for 4–16 hours. Monitor via LC-MS (Target mass = MW_amine + 166.2).

-

Workup: Dilute with EtOAc (30 mL), wash with saturated NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄.

-

Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Reduction to 4-Cycloheptyl-1-butanol

Purpose: Converting the acid to a primary alcohol for ether synthesis or halogenation.

Reagents:

-

4-Cycloheptylbutanoic acid (1.0 equiv)

-

Borane-THF complex (1.0 M in THF) (1.5 equiv) [2]

-

THF (Anhydrous)

Step-by-Step:

-

Setup: Flame-dry a round-bottom flask and cool under Argon.

-

Addition: Dissolve the acid (1 mmol) in THF (5 mL) and cool to 0°C.

-

Reduction: Dropwise add BH₃·THF (1.5 mL, 1.5 mmol). Caution: Hydrogen gas evolution.

-

Reflux: Allow to warm to RT, then reflux for 2 hours if conversion is slow.

-

Quench: Cool to 0°C. Carefully add MeOH (2 mL) to quench excess borane.

-

Isolation: Concentrate in vacuo. Dissolve residue in EtOAc/Water, separate layers, and dry organic phase.

Technical Data & Solubility

| Property | Value | Notes |

| Molecular Weight | 184.28 g/mol | |

| Appearance | Low-melting solid or oil | Depends on purity/temperature |

| Solubility (High) | DCM, DMSO, DMF, EtOAc | >50 mg/mL |

| Solubility (Low) | Water, 0.1M HCl | <0.1 mg/mL |

| pKa (Calc) | ~4.8 | Typical for aliphatic carboxylic acids |

| Flash Point | >110°C | Estimated |

Synthesis of the Building Block (Reference)

If the compound is not in stock, it can be synthesized via homologation:

-

Starting Material: Cycloheptanone.

-

Wittig Reaction: React with (3-carboxypropyl)triphenylphosphonium bromide.

-

Hydrogenation: Pd/C catalyzed reduction of the resulting alkene.

Diagram 2: Retrosynthetic Logic

Caption: Synthesis of 4-Cycloheptylbutanoic acid from Cycloheptanone.

References

-

Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive". Journal of the American Chemical Society.[1] Link

-

Brown, H. C., et al. (1970). "Borane-Tetrahydrofuran Complex: A New, Convenient Reagent for the Selective Reduction of Carboxylic Acids". Journal of Organic Chemistry. Link

-

Lipinski, C. A. (2004). "Lead- and drug-like compounds: the rule-of-five revolution". Drug Discovery Today. Link

-

PubChem Compound Summary. (2025). "4-Cycloheptylbutanoic acid".[2] National Center for Biotechnology Information. Link

Sources

Application Note: High-Sensitivity Quantification of 4-Cycloheptylbutanoic Acid in Complex Biological Matrices